Linalool

Übersicht

Beschreibung

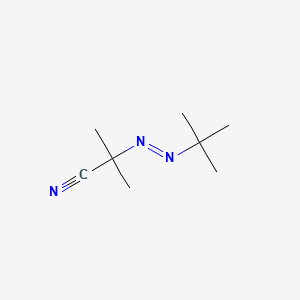

Linalool, also known as 3,7-dimethylocta-1,6-dien-3-ol, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is an acyclic monoterpenoid and is widely recognized for its pleasant floral scent with a hint of spiciness. This compound is a colorless oil and is a major component of essential oils from over 200 plant species, including lavender, mint, cinnamon, and coriander . It has multiple commercial applications, primarily in the fragrance and flavor industries, as well as in aromatherapy and as an ingredient in various health and beauty products .

Wissenschaftliche Forschungsanwendungen

Linalool hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:

Chemie:

- Wird als Vorläufer bei der Synthese anderer chemischer Verbindungen verwendet.

- Wird auf seine chiralen Eigenschaften und enantiomeren Formen untersucht.

Biologie:

- Wird auf seine Rolle in pflanzlichen Abwehrmechanismen und als Lockstoff für Bestäuber untersucht.

Medizin:

- Zeigt sedative, anxiolytische, analgetische, antikonvulsive, entzündungshemmende und lokale anästhetische Eigenschaften .

- Wird auf seine potenziellen krebshemmenden, kardioprotektiven und neuroprotektiven Wirkungen untersucht .

Industrie:

- Wird in der Duft- und Aromastoffindustrie weit verbreitet eingesetzt.

- Wird als antimikrobielles Mittel bei der Lebensmittelkonservierung und als Zusatzstoff in Haushaltsprodukten eingesetzt .

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch verschiedene Mechanismen:

Antimikrobielle Aktivität:

- Stört die Zellmembranstruktur von Mikroorganismen, was zu einem Austreten von cytoplasmatischen Bestandteilen und zum Zelltod führt .

- Hemmt Stoffwechselfunktionen und Energiesynthese in Bakterien, indem es Enzymaktivitäten und die Zellatmung beeinflusst .

Sedative und anxiolytische Wirkungen:

- Moduliert die Aktivität von Neurotransmittern wie Gamma-Aminobuttersäure (GABA) im zentralen Nervensystem, was zu beruhigenden und entspannenden Wirkungen führt .

Entzündungshemmende und krebshemmende Wirkungen:

- Reduziert Entzündungen, indem es die Produktion von pro-inflammatorischen Zytokinen hemmt.

- Induziert Apoptose in Krebszellen durch oxidative Stressmechanismen .

Wirkmechanismus

Target of Action

Linalool, a monoterpene alcohol found in essential oils, primarily targets bacterial cells and cancer cells . It exhibits strong antibacterial activity against various bacteria, including Pseudomonas fluorescens . In cancer cells, this compound induces apoptosis via oxidative stress .

Mode of Action

This compound interacts with its targets primarily by causing damage to the cell membrane structure, leading to leakage of intracellular macromolecules . It also affects the activity of certain intracellular enzymes, inhibiting enzyme activity associated with the TCA cycle and glycolysis pathway . In cancer cells, this compound induces apoptosis via oxidative stress .

Biochemical Pathways

This compound affects several biochemical pathways. In bacterial cells, it leads to metabolic dysfunction and inhibits energy synthesis by decreasing the activity of enzymes such as succinate dehydrogenase (SDH), malate dehydrogenase (MDH), pyruvate kinase (PK), and ATPase . It also inhibits cellular respiration by affecting the activity of respiratory chain dehydrogenase . In the case of cancer cells, this compound induces apoptosis via oxidative stress .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). During inhalation, maximum transfer of this compound to the brain occurs after 90 minutes . This compound-loaded nanostructured lipid carriers (LL-NLCs) have been developed to improve the bioavailability of this compound . These carriers have shown better pharmacokinetic parameters than this compound alone, including higher maximum concentration (Cmax) and area under the curve (AUC), indicating improved bioavailability .

Result of Action

The action of this compound results in several molecular and cellular effects. In bacterial cells, it causes membrane damage, metabolic dysfunction, and inhibition of energy synthesis, leading to cell death . In cancer cells, this compound induces apoptosis via oxidative stress, protecting normal cells . It also exerts antimicrobial effects through disruption of cell membranes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the strong indoor emission coupled with slow consumption rates can lead to significant health risks in an indoor environment . In outdoor uses, this compound only affects biting insects, while other non-target insects are unaffected . Therefore, the environment plays a crucial role in determining the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Linalool is biosynthesized as a result of respective this compound synthase and nerolidol synthase, or a single this compound/nerolidol synthase . It interacts with enzymes such as this compound/nerolidol synthase (PamTps1) from Plectranthus amboinicus . The biochemical properties of PamTps1 were analyzed, and its 3D homology model with the docking positions of its substrates, geranyl pyrophosphate (C10) and farnesyl pyrophosphate (C15) in the active site were constructed .

Cellular Effects

This compound has been reported to have various pharmacological activities like anti-cholesterol, antibacterial, sedative, anxiolytic, anticonvulsant, anesthetic, analgesic, anti-inflammatory, antioxidant, and antimicrobial . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The dual substrates use by PamTps1 was hypothesized to be possible due to the architecture and residues lining the catalytic site that can accommodate larger substrate (FPP) as demonstrated by the protein modeling and docking analysis .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the cytosolic mevalonate (MVA) pathway or the plastidial methylerythritol phosphate (MEP) pathway, where the precursors are converted into structurally diverse terpenoids by the family of terpene synthases (TPSs) .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Linalool kann auf verschiedene Weise synthetisiert werden. Ein gängiger Ansatz beinhaltet die selektive katalytische Hydrierung von Dehydrothis compound unter Verwendung von Katalysatoren wie Palladium, Rhodium, Platin oder Nickel, die häufig auf Trägern wie Aluminiumoxid oder Calciumcarbonat getragen werden . Das Verfahren kann durch Elemente wie Blei, Wismut, Mangan und Verbindungen wie Pyridin, Chinolin und Schwefel weiter modifiziert werden.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel durch Extraktion aus ätherischen Ölen von Pflanzen wie Lavendel und Koriander. Der Extraktionsprozess umfasst die Wasserdampfdestillation, bei der das Pflanzenmaterial Wasserdampf ausgesetzt wird, wodurch die ätherischen Öle verdampfen. Der Dampf wird dann kondensiert und gesammelt, wobei this compound zusammen mit anderen Bestandteilen des ätherischen Öls gewonnen wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Linalool unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann oxidiert werden, um Linalooloxid zu erzeugen, das sowohl in Furanoid- als auch in Pyranoidform existiert.

Reduktion: this compound kann mit Hilfe von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu Tetrahydrothis compound reduziert werden.

Hauptprodukte:

Linalooloxid: Durch Oxidation gebildet, existiert in cis- und trans-Isomeren.

Tetrahydrothis compound: Durch Reduktion gebildet.

Linalylacetat: Durch Veresterung gebildet.

Vergleich Mit ähnlichen Verbindungen

Linalool wird oft mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Geraniol:

- Sowohl this compound als auch Geraniol sind Monoterpenoide mit ähnlichen Summenformeln (C10H18O).

- Geraniol hat einen rosigen Duft, während this compound ein blumiges, zitrusartiges Aroma hat .

Linalylacetat:

- Linalylacetat ist ein Esterderivat von this compound mit ähnlichen Geruchseigenschaften.

- Beide Verbindungen werden in der Duftstoffindustrie eingesetzt, aber Linalylacetat hat ein etwas anderes Duftprofil .

Terpineol:

- Terpineol ist ein weiteres Monoterpenoid mit einer ähnlichen Struktur wie this compound.

- Es hat einen Fliederduft und wird ebenfalls in Parfüms und Kosmetika verwendet .

Die einzigartige Kombination aus angenehmem Duft, biologischen Aktivitäten und Vielseitigkeit in verschiedenen Anwendungen macht this compound zu einer wertvollen Verbindung in verschiedenen Industrien.

Eigenschaften

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSHBSSFJOMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025502 | |

| Record name | Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

194.00 to 197.00 °C. @ 760.00 mm Hg | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.59 mg/mL at 25 °C | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78-70-6 | |

| Record name | (±)-Linalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linalool | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINALOOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D81QY6I88E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)